3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride
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Overview
Description
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its thieno[2,3-d]pyrimidin-4(3H)-one core structure, which is modified by the presence of a 2-aminoethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Scientific Research Applications
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in energy metabolism leads to the death of the bacteria .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been observed that some of the compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class have significant antimycobacterial activity
Cellular Effects
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class have significant antimycobacterial activity against Mycobacterium tuberculosis . This suggests that 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that some compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class inhibit Cyt-bd, a drug target in Mycobacterium tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core This can be achieved through cyclization reactions involving thiophene derivatives and appropriate pyrimidinone precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidin-4(3H)-one core can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the core structure but differ in their substituents.
2-Aminoethyl derivatives: Compounds with similar aminoethyl groups but different core structures.
Uniqueness: 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride is unique due to its specific combination of the thieno[2,3-d]pyrimidin-4(3H)-one core and the 2-aminoethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.2ClH/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7;;/h1,4-5H,2-3,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKWZVPLMJZYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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